![molecular formula C11H16O2 B14682327 Spiro[5.5]undecane-1,9-dione CAS No. 32257-52-6](/img/structure/B14682327.png)
Spiro[5.5]undecane-1,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[5.5]undecane-1,9-dione is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are connected through a single carbon atom, forming a spiro center. This compound is notable for its chiral properties and the helicity of its spirane skeleton, which contributes to its interesting stereochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Spiro[5.5]undecane-1,9-dione can be synthesized through various methods. One common approach involves the ZnMe2-promoted alkynylation of salicylaldehyde followed by HCO2H-mediated dearomatizative cyclization. This method is efficient for constructing an all-carbon quaternary spirocenter . Another method includes the use of asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, bromination of 7,11-diphenylthis compound in dichloromethane indicates the involvement of proximity effects, leading to the formation of bridged acetal and ether derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ZnMe2 for alkynylation, HCO2H for dearomatizative cyclization, and bromine for bromination reactions. The conditions typically involve moderate temperatures and specific solvents like dichloromethane .
Major Products: The major products formed from these reactions include polyfunctionalized spiro[5.5]undecanes and dispiro[4.2.5.2]pentadecanes, which are synthesized through domino autocatalytic reactions involving imines and Meldrum’s acid .
Applications De Recherche Scientifique
Spiro[5.5]undecane-1,9-dione has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for designing antituberculosis agents targeting the MmpL3 protein of Mycobacterium tuberculosis . Additionally, its unique structural features make it valuable in the synthesis of natural product motifs and other biologically active compounds .
Mécanisme D'action
The mechanism of action of spiro[5.5]undecane-1,9-dione involves its interaction with specific molecular targets and pathways. For example, in its role as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The flipping of the six-membered rings in its structure also contributes to its conformational equilibrium and enantiomeric inversion .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to spiro[5.5]undecane-1,9-dione include spiro[4.4]nonane-1,6-dione, spiro[4.5]decane-1,6-dione, and spiro[5.5]undecane-1,7-dione . These compounds share the spirocyclic framework but differ in the size and substitution patterns of the rings.
Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct stereochemical properties and reactivity. Its ability to form stable enantiomers and undergo various functionalization reactions makes it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
32257-52-6 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
spiro[5.5]undecane-3,11-dione |
InChI |
InChI=1S/C11H16O2/c12-9-4-7-11(8-5-9)6-2-1-3-10(11)13/h1-8H2 |
Clé InChI |
HGXNNCGDLPZGJO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCC(=O)CC2)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


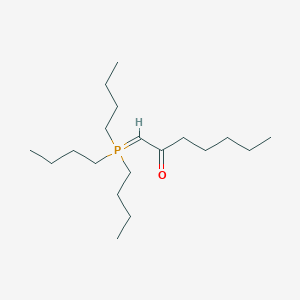

![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
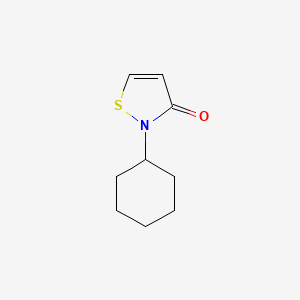
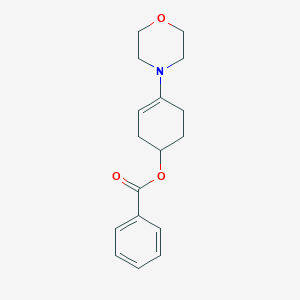
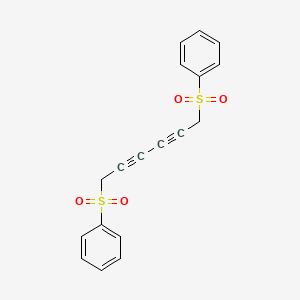

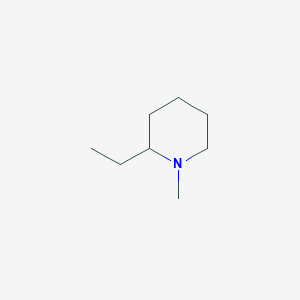

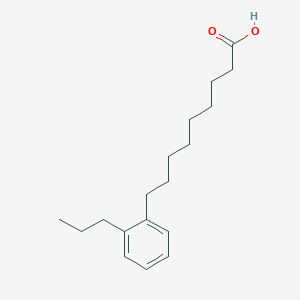
![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
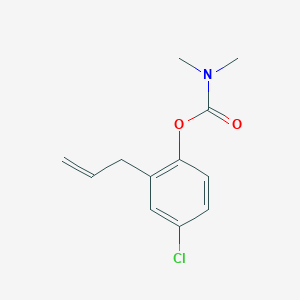
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)

